Methyl 2-O,3-O-diacetyl-4-(acetylamino)-4,6-dideoxy-α-L-talopyranoside Methyl 2-O,3-O-diacetyl-4-(acetylamino)-4,6-dideoxy-α-L-talopyranoside
Brand Name: Vulcanchem
CAS No.: 17495-07-7
VCID: VC0098434
InChI: InChI=1S/C13H21NO7/c1-6-10(14-7(2)15)11(20-8(3)16)12(21-9(4)17)13(18-5)19-6/h6,10-13H,1-5H3,(H,14,15)/t6-,10+,11+,12+,13+/m0/s1
SMILES: CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula: C13H21NO7
Molecular Weight: 303.311

Methyl 2-O,3-O-diacetyl-4-(acetylamino)-4,6-dideoxy-α-L-talopyranoside

CAS No.: 17495-07-7

Main Products

VCID: VC0098434

Molecular Formula: C13H21NO7

Molecular Weight: 303.311

Methyl 2-O,3-O-diacetyl-4-(acetylamino)-4,6-dideoxy-α-L-talopyranoside - 17495-07-7

CAS No. 17495-07-7
Product Name Methyl 2-O,3-O-diacetyl-4-(acetylamino)-4,6-dideoxy-α-L-talopyranoside
Molecular Formula C13H21NO7
Molecular Weight 303.311
IUPAC Name [(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-2-methoxy-6-methyloxan-4-yl] acetate
Standard InChI InChI=1S/C13H21NO7/c1-6-10(14-7(2)15)11(20-8(3)16)12(21-9(4)17)13(18-5)19-6/h6,10-13H,1-5H3,(H,14,15)/t6-,10+,11+,12+,13+/m0/s1
Standard InChIKey SISYQLPLROJNKC-WSBJEXOASA-N
SMILES CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)NC(=O)C
Synonyms Methyl 2-O,3-O-diacetyl-4-(acetylamino)-4,6-dideoxy-α-L-talopyranoside
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator